molecular formula C17H21N5O2 B2648593 8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 879072-31-8

8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2648593
CAS RN: 879072-31-8
M. Wt: 327.388
InChI Key: TZJXGSPFHHYSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as EMD 57283, is a chemical compound that belongs to the class of purine derivatives. It has attracted significant attention from researchers due to its potential application in various fields, including medicinal chemistry, drug development, and biochemical research.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Researchers have investigated the synthesis and cytotoxic activity of various purine derivatives, highlighting their potential in developing anticancer therapies. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic properties against murine leukemia, lung carcinoma, and human leukemia cell lines (Deady et al., 2003). Such studies underscore the importance of purine derivatives in medicinal chemistry, particularly in cancer research.

Antiviral and Antitumor Activity

Purine derivatives have also been synthesized to explore their antiviral and antitumor activities. Novel heterocycles, including purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, demonstrated activity against leukemia and potential for vascular relaxation, although with variable efficacy (Ueda et al., 1987). This diversity in biological activity illustrates the complex pharmacological profiles that can be achieved through structural modifications of purine compounds.

Enzymic Oxidation of Purines

The impact of substituents on purine enzymic oxidation has been a subject of study, indicating the subtle yet significant effects of structural changes on biochemical pathways. Research into mono- and dimethylamino substituents on purine oxidation provided insights into enzyme-substrate interactions and potential metabolic implications (Bergmann et al., 1961). Understanding these interactions is crucial for designing purine-based drugs with specific metabolic profiles.

properties

IUPAC Name

8-(ethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-5-18-16-19-14-13(20(16)3)15(23)22(17(24)21(14)4)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJXGSPFHHYSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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